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Compound of Interest

Compound Name: 2,2'-Diiodobiphenyl!

Cat. No.: B1330377

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,2'-
Diiodobiphenyl (CAS No. 2236-52-4), a halogenated aromatic compound of interest in
synthetic chemistry and materials science. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized
experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The empirical formula for 2,2'-Diiodobiphenyl is Ci12Hsl2, with a molecular weight of 406.00
g/mol .[1] The subsequent tables summarize the available spectroscopic data for this
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data:

Detailed experimental tH NMR data such as chemical shifts and coupling constants for 2,2'-
Diiodobiphenyl are not readily available in the public domain. For analysis, it is anticipated
that the aromatic protons would appear in the range of & 7.0-8.0 ppm. The protons ortho to the
iodine atoms would likely be the most deshielded and appear further downfield. Due to the
complexity of the overlapping signals in the aromatic region, 2D NMR techniques such as
COSY and NOESY would be beneficial for definitive assignments.
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13C NMR Data:

While a definitive peak list is not publicly available, a *3C NMR spectrum for 2,2'-
Diiodobiphenyl is indexed in spectral databases.[1] The aromatic carbons are expected to
resonate in the region of & 120-150 ppm. The carbon atoms bonded to the iodine (C-I) would
exhibit a distinct chemical shift, typically shifted to a higher field (lower ppm) compared to
unsubstituted carbons due to the heavy atom effect of iodine. The quaternary carbons involved
in the biphenyl linkage would also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

A vapor-phase IR spectrum for 2,2'-Diiodobiphenyl is available.[1] The interpretation of the
spectrum would focus on characteristic absorption bands for aromatic compounds.

Vibration Type Expected Absorption Range (cm™?)
C-H stretch (aromatic) 3100 - 3000

C=C stretch (aromatic) 1600 - 1450

C-H out-of-plane bend 900 - 675

C-I stretch ~500

Mass Spectrometry (MS)

The mass spectrum of 2,2'-Diiodobiphenyl has been recorded, likely using gas
chromatography-mass spectrometry (GC-MS).

m/z Relative Intensity Assignment
406 Present Molecular lon [M]*
279 Top Peak [M-I]*

[M-211* (Biphenyl radical

152 2nd Highest )
cation)
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The fragmentation pattern is characterized by the sequential loss of iodine atoms, leading to
the biphenyl radical cation as a stable and abundant fragment.

Experimental Protocols

Detailed experimental protocols for the acquisition of the above-referenced spectra for 2,2'-
Diiodobiphenyl are not explicitly published. However, the following provides a general
methodology for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of 2,2'-Diiodobiphenyl would be dissolved in a deuterated solvent, such as
deuterated chloroform (CDCls) or deuterated dimethyl sulfoxide (DMSO-de), containing a small
amount of tetramethylsilane (TMS) as an internal standard (d 0.00). *H and 3C NMR spectra
would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For *H NMR,
standard pulse sequences would be used. For 13C NMR, a proton-decoupled sequence is
typically employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy:

For a solid sample like 2,2'-Diiodobiphenyl, an IR spectrum can be obtained using various
technigues. One common method is Attenuated Total Reflectance (ATR), where the solid
sample is placed directly onto a crystal (e.g., diamond or germanium) and the IR beam is
passed through it. Alternatively, a KBr pellet can be prepared by grinding a small amount of the
sample with dry potassium bromide and pressing the mixture into a transparent disk. The
spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS):

For a volatile compound like 2,2'-Diiodobiphenyl, Electron lonization (El) is a common
ionization technique, often coupled with a Gas Chromatograph (GC) for sample introduction.
The sample is injected into the GC, where it is vaporized and separated from any impurities.
The separated compound then enters the mass spectrometer's ion source, where it is
bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to
ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z)
by a mass analyzer and detected.
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Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound like 2,2'-Diiodobiphenyl.

General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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